7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Description
Properties
IUPAC Name |
7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDWMMMFPHWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Precursor Preparation :
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Cyclization :
Key Data :
| Entry | R₁ | R₂ | Yield (Conventional) | Yield (Microwave) |
|---|---|---|---|---|
| 3a | H | CH₃ | 45% | 55% |
| 3b | H | H | 35% | 50% |
| Adapted from Kumar et al. (2004) |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Kumar et al. reported a 55% yield for 3a under microwave conditions (70% power, 3 minutes) compared to 45% via conventional heating. For 7-amino derivatives:
Optimized Conditions
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Reagent Ratio : 1:8 molar ratio of hydrazone to POCl₃.
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Irradiation Parameters : 30-second pulses at 300 W.
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Post-Processing : Rapid cooling and neutralization prevent decomposition of the amino group.
Advantages :
Cyclization of Ethyl Quinolin-4-One-3-Carboxylates
Selvi et al. synthesized 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones from ethyl quinolin-4-one-3-carboxylates. Adapting this for 7-amino derivatives:
Stepwise Procedure
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Ester Activation :
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Ethyl 7-aminoquinolin-4-one-3-carboxylate reacts with hydrazine hydrate to form a hydrazide.
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Cyclization :
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Hydrazide undergoes intramolecular cyclization in acidic media (e.g., HCl/EtOH) at reflux.
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Critical Factors :
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pH Control : Maintain pH 3–4 to prevent deamination.
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Solvent Choice : Ethanol improves solubility of amino intermediates.
Comparative Analysis of Methods
| Method | Yield Range | Time | Scalability |
|---|---|---|---|
| Vilsmeier-Haack | 35–55% | 6–8 hours | Moderate |
| Microwave | 50–85% | 3 minutes | High |
| Ester Cyclization | 40–60% | 12 hours | Low |
| Reductive Amination | 30–45% | 24 hours | Moderate |
Insights :
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Microwave methods dominate in efficiency but require specialized equipment.
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Ester cyclization suits small-scale medicinal chemistry applications.
Troubleshooting and Optimization
Common Issues
Advanced Techniques
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Flow Chemistry :
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Continuous POCl₃ addition minimizes exothermic side reactions.
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Cryogenic Conditions :
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–20°C reaction setup preserves amino group integrity during cyclization.
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Chemical Reactions Analysis
Types of Reactions
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Substituted pyrazoloquinolines with different alkyl or acyl groups.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazoloquinolinone structures can act as inhibitors of critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (Chk1). These enzymes are pivotal in regulating the cell cycle and DNA repair mechanisms.
Case Study: CDK Inhibition
A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that these compounds effectively inhibit CDK2, showing promise for selective targeting of tumor cells while minimizing effects on normal cells. The synthesized compounds exhibited significant antitumor activity in vitro, indicating their potential for further development into anticancer therapies .
Anti-inflammatory Activity
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one has also shown notable anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Case Study: COX Inhibition
In a study assessing the anti-inflammatory effects of newly synthesized pyrazolopyrimidine derivatives, several compounds demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug. The structure-activity relationship analysis revealed that modifications to the pyrazoloquinolinone core could enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial and fungal strains. The presence of specific functional groups within the compound enhances its effectiveness against pathogens.
Case Study: Antimicrobial Screening
In a comprehensive evaluation of antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain derivatives exhibited significant inhibition at low concentrations. For instance, compounds with trifluoromethyl substitutions showed enhanced activity against Gram-negative bacteria, suggesting their potential as candidates for developing new antibiotics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Variations in substituents can significantly influence biological activity.
Key Findings from SAR Studies
- Lipophilicity : Compounds with higher lipophilicity often demonstrate improved bioavailability and therapeutic efficacy.
- Functional Group Modifications : Substituting different groups at specific positions on the pyrazoloquinolinone scaffold can lead to enhanced selectivity and potency against targeted enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Positional Isomer: 8-Amino-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
- Structural Difference: The amino group is located at position 8 instead of 7.
- Physicochemical Properties : Shares the same molecular formula (C₁₀H₈N₄O) and mass but exhibits distinct polarity due to altered hydrogen-bonding patterns .
- Biological Activity: Positional isomerism may influence receptor binding. For example, pyrazoloquinolinones with substituents at position 7 show higher GABAₐ receptor affinity compared to position 8 analogs in some studies .
Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one Derivatives
- Core Structure: Incorporates an oxazinone ring fused to pyrazole, differing from the pyrazole-quinoline backbone of the target compound.
- Functional Groups: Derivatives like 1-(7-methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one feature methoxy and methyl groups, enhancing lipophilicity.
- Activity: These compounds demonstrate moderate antibacterial (MIC: 8–32 µg/mL against S. aureus) and antioxidant (IC₅₀: 12–45 µM in DPPH assays) activities, suggesting that substitution patterns on the quinoline ring significantly modulate bioactivity .
DK-I-56-1: Deuterated Pyrazoloquinolinone
- Structure: 7-Methoxy-2-(4-methoxy-d₃-phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one.
- Key Modifications : Methoxy groups at positions 2 and 7, with deuterium substitution to improve metabolic stability.
- Pharmacokinetics: Enhanced bioavailability via nanocrystal dispersion formulations, achieving plasma concentrations >1 µM for 24 hours in preclinical models .
Pyrazolo[4,3-c]pyridine Derivatives
- Example: Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate.
- Functionalization: An ester group at position 7 (vs. amino in the target compound) increases hydrophobicity (logP ~2.8 vs. ~1.5 for amino analogs).
- Synthesis: Prepared via condensation with 3-aminoquinoline, yielding orange crystals (mp 248–251°C) .
Comparative Data Table
Key Research Findings
- Receptor Selectivity: The amino group at position 7 in pyrazoloquinolinones enhances binding to α-subunit-containing GABAₐ receptors (Kᵢ: 0.8 nM vs. 15 nM for C8 analogs) .
- Antimicrobial Activity: Pyrazolo-oxazinone derivatives exhibit broad-spectrum activity, likely due to membrane disruption via hydrophobic substituents .
- Formulation Strategies: Deuterated analogs (e.g., DK-I-56-1) leverage nanocrystal dispersions to overcome poor aqueous solubility, achieving >90% stability after 6 months .
Biological Activity
Overview
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that exhibits significant biological activity, particularly through its interaction with the central benzodiazepine receptor (BzR). This compound belongs to the class of pyrazoloquinolines and is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position enhances its chemical properties and potential therapeutic applications.
Target Interaction:
The primary target of this compound is the BzR, which is integral to GABAergic neurotransmission. This compound demonstrates a high binding affinity for the BzR, indicating its potential as a modulator of this receptor's activity. The interaction alters GABAergic signaling pathways, potentially leading to various pharmacological effects such as anxiolytic or anticonvulsant activities.
Biochemical Pathways:
The compound's action on BzR affects downstream signaling pathways associated with neurotransmitter release and neuronal excitability. This modulation can influence behavioral outcomes and has implications for treating anxiety disorders and epilepsy.
Pharmacological Profile
The pharmacological profile of this compound has been evaluated in various studies:
- GABAergic Modulation: The compound acts as an antagonist at the BzR, leading to alterations in GABAergic neurotransmission. This property is crucial for its potential therapeutic applications in anxiety and seizure disorders.
- Inhibition of Carbonic Anhydrases: Similar compounds have been shown to inhibit carbonic anhydrases (CAs), with varying selectivity across different isoforms. For instance, compounds structurally related to this compound have demonstrated inhibition against specific CA isoforms (hCA VII and hCA IX) with IC50 values in the nanomolar range .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticonvulsant Activity: Research indicates that derivatives of pyrazoloquinolines exhibit anticonvulsant properties through their action on GABA receptors. The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further development as an antiepileptic agent .
- Cancer Therapeutics: The compound has been investigated for its potential in cancer therapy due to its ability to inhibit pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may interact with proteins like Focal Adhesion Kinase (FAK), which plays a significant role in cancer cell survival and migration .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Target | Binding Affinity | Biological Activity |
|---|---|---|---|
| This compound | BzR | High | Anticonvulsant, anxiolytic |
| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA VII | K(I) = 480 nM | Inhibitor of carbonic anhydrases |
| 2-Aryl-pyrazolo[4,3-c]quinolin-3-one | Chk1 Kinase | Not specified | Potential anticancer activity |
Q & A
Q. What are the common synthetic routes for 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one?
The synthesis typically involves multi-step reactions starting from halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile has been used as a starting material for pyrazolo[4,3-c]quinolines, where substitution reactions introduce the amino group at position 7 . Key steps include:
- Cyclization : Condensation of hydrazine derivatives with quinoline intermediates.
- Amination : Selective introduction of the amino group via nucleophilic substitution or catalytic amination under controlled pH and temperature. Reaction conditions (e.g., solvent polarity, catalyst choice) significantly influence yield and regioselectivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR spectra verify substituent positions and hydrogen environments. For example, aromatic proton signals in the 7.0–8.5 ppm range and amine proton signals near 5.5–6.5 ppm are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination ensures molecular formula consistency (e.g., [M+H]+ calculated for : 227.0933) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What biological targets are commonly associated with this compound?
Pyrazoloquinoline derivatives often target kinase enzymes due to their planar aromatic structure, which facilitates ATP-binding site interactions. Specific applications include:
- Kinase Inhibition : Structural analogs have shown inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding .
- Antimicrobial Activity : Amino-substituted derivatives disrupt bacterial DNA gyrase or fungal ergosterol biosynthesis pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 60% → 85%) through uniform heating .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)) enhance amination efficiency in inert atmospheres .
- Purification Strategies : Use of flash chromatography with gradients of ethyl acetate/hexane minimizes byproduct contamination .
Q. How can contradictions in reported biological activity data be resolved?
- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
- Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to discrepancies in vivo vs. in vitro results .
- Structural-Activity Relationship (SAR) : Systematic modification of the amino group (e.g., acetylation, alkylation) clarifies its role in target binding .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in kinase active sites, prioritizing residues (e.g., hinge region lysine) for mutagenesis validation .
- MD Simulations : GROMACS or AMBER simulations assess stability of ligand-protein complexes over 100-ns trajectories, highlighting critical hydrogen bonds and hydrophobic interactions .
- QSAR Modeling : Regression analysis links electronic parameters (e.g., Hammett σ) to inhibitory potency, guiding derivative design .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous conditions, degassing) to mitigate batch-to-batch variability .
- Data Validation : Cross-reference spectral data with published benchmarks (e.g., PubChem CID) to confirm structural integrity .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity screening (e.g., MTT assay) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
